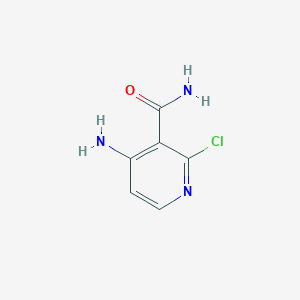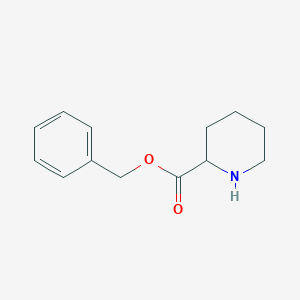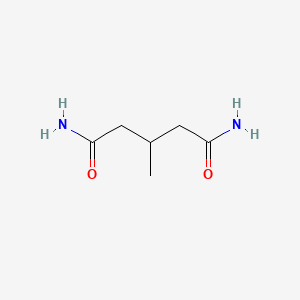
1-Azaadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaadamantane is a unique organic compound characterized by its tricyclic structure. It is composed of three interconnected rings, forming a rigid and compact framework. The molecular formula for this compound is C9H15N, and it has a molecular weight of 137.22 g/mol
Métodos De Preparación
The synthesis of 1-Azaadamantane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of cyclopentadiene with a suitable nitrogen-containing reagent under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
1-Azaadamantane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Azaadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its rigid structure makes it an ideal candidate for studying steric effects and molecular interactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1-Azaadamantane involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
1-Azaadamantane can be compared to other tricyclic compounds, such as tricyclo(3.3.1.1(3,7))decane and adamantane.
Tricyclo(3.3.1.1(3,7))decane: This compound has a similar tricyclic structure but lacks the nitrogen atom present in this compound.
Adamantane: Another tricyclic compound, adamantane, is known for its use in antiviral drugs.
The uniqueness of this compound lies in its nitrogen-containing tricyclic structure, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
281-27-6 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
1-azatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H15N/c1-7-2-9-3-8(1)5-10(4-7)6-9/h7-9H,1-6H2 |
Clave InChI |
WENISBCJPGSITQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CN(C2)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



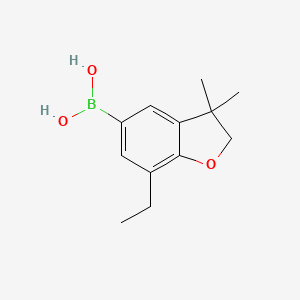
![3-(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)benzonitrile](/img/structure/B8791411.png)


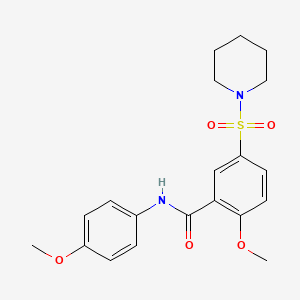
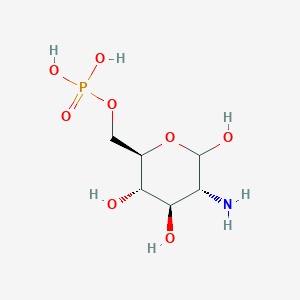
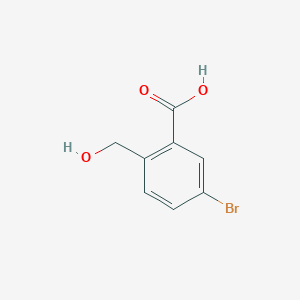
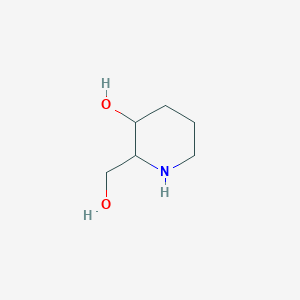
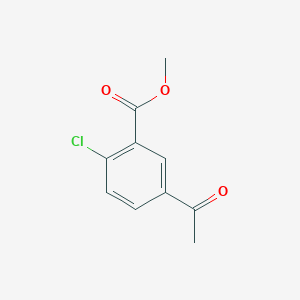
![[4-(Methylamino)phenyl]acetic acid](/img/structure/B8791486.png)
